N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide
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Overview
Description
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide is a complex organic compound that features a pyrrolopyridine moiety linked to a benzamide structure via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is the base-catalyzed cascade synthesis, which involves the reaction of N-propargylic β-enaminones with arylaldehydes or N-sulfonyl imines in the presence of potassium hydroxide (KOH) as a catalyst . This method yields multi-substituted dihydropyrrolopyridine derivatives in moderate to good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization and chromatography, would be applicable.
Chemical Reactions Analysis
Types of Reactions
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents like lithium aluminum hydride (LiAlH₄), and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may serve as a probe in biochemical assays to study enzyme interactions.
Industry: It can be used in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular signaling pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolopyridine derivatives and benzamide analogs. Examples are:
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
- N-isoquinolin-1-yl carbamates
Uniqueness
N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-4-(trifluoromethoxy)benzamide is unique due to its trifluoromethoxy group, which imparts distinct electronic properties and enhances its potential interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N-(3-pyrrolo[2,3-b]pyridin-1-ylpropyl)-4-(trifluoromethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c19-18(20,21)26-15-6-4-14(5-7-15)17(25)23-10-2-11-24-12-8-13-3-1-9-22-16(13)24/h1,3-9,12H,2,10-11H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRWQJAADHCROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N(C=C2)CCCNC(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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